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molecular formula C8H3ClN2S B1321974 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile CAS No. 380235-83-6

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile

Cat. No. B1321974
M. Wt: 194.64 g/mol
InChI Key: VIFGWQPBWFCZSX-UHFFFAOYSA-N
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Patent
US07772247B2

Procedure details

A solution of the oxime 125 (100 mg, 0.47 mmol) in acetic anhydride (2 ml) was set to reflux for 3 h and then at 90° C. for 48 h. The acetic anhydride was removed under reduced pressure and the residue was partitioned between a cold aqueous K2CO3 solution and EtOAc. The organic phase was dried over anhydrous sodium sulfate, concentrated to dryness and remained solid was purified by column chromatography, eluents 25% EtOAc/hexane (25:75), then 100% EtOAc, to afford the title compound 126 (65 mg, 71% yield). MS (m/z) 195.1/197.1 (M+H).
Name
oxime
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([CH:11]=[N:12]O)[S:10][C:3]=12.CCOC(C)=O>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:11]#[N:12])[S:10][C:3]=12

Inputs

Step One
Name
oxime
Quantity
100 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The acetic anhydride was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between a cold aqueous K2CO3 solution and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography, eluents 25% EtOAc/hexane (25:75)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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